molecular formula C20H19N3O3 B3047453 Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- CAS No. 1396774-61-0

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-

Cat. No.: B3047453
CAS No.: 1396774-61-0
M. Wt: 349.4
InChI Key: OPIUKISJXOTPCU-UHFFFAOYSA-N
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Description

Benzenebutanamide derivatives are a class of organic compounds characterized by a benzene ring linked to a butanamide backbone, often modified with diverse substituents to alter physicochemical and biological properties. The target compound, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-, features a phthalazinylmethyl group at the nitrogen atom and a gamma-oxo moiety.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-oxo-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23-20(26)16-10-6-5-9-15(16)17(22-23)13-21-19(25)12-11-18(24)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIUKISJXOTPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135809
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396774-61-0
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396774-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- typically involves multiple steps. One common method includes the reaction of a phthalazinone derivative with a butanamide precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzenebutanamide, N-cyclohexyl-gamma-oxo-3-(trifluoromethyl)- (CAS 93040-72-3)

  • Structural Differences : The cyclohexyl and trifluoromethyl groups replace the phthalazinylmethyl moiety.
  • Toxicity : Exhibits an intraperitoneal LD50 of >400 mg/kg in rats, indicating moderate acute toxicity .
  • Applications: No explicit pharmaceutical role is mentioned, but trifluoromethyl groups often enhance metabolic stability and lipophilicity in drug design.

4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide (CAS 125971-96-2)

  • Structural Differences : Contains fluorophenyl and diphenyl groups, with a methyl-oxopropyl chain.
  • Applications : Intermediate in atorvastatin synthesis, highlighting its role in statin production .
  • Physicochemical Properties: Higher molecular weight (C28H25FNO3 vs. target compound) likely reduces solubility compared to simpler derivatives.

N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzenebutanamide (CAS 170228-39-4)

  • Applications : Benzodiazepine derivatives are typically anxiolytics or anticonvulsants, diverging from the phthalazine-based target compound .

Benzenebutanamide, N,N-dimethyl-gamma-oxo- (CAS 26976-88-5)

  • Structural Differences : N,N-dimethyl substitution simplifies the structure, lacking aromatic heterocycles.
  • Physicochemical Properties :
    • Molecular weight: 205.25 g/mol (vs. ~350–400 g/mol for phthalazinyl derivatives).
    • Boiling point: 353°C; density: 1.072 g/cm³ .

N-Benzyl-4-oxo-4-phenyl-butanamide

  • Structural Differences : Benzyl group replaces the phthalazinylmethyl moiety.
  • Physicochemical Implications : The benzyl group may enhance lipid solubility, affecting membrane permeability in biological systems .

Key Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity (LD50) Applications
Target Compound Not provided ~350–400 (estimated) Phthalazinylmethyl, gamma-oxo Not available Potential antimicrobial
N-Cyclohexyl-gamma-oxo-3-(trifluoromethyl)- [93040-72-3] C17H20F3NO2 327.38 Cyclohexyl, trifluoromethyl >400 mg/kg (rat, IP) Drug design intermediate
Atorvastatin Intermediate M-4 [125971-96-2] C28H25FNO3 434.51 Fluorophenyl, diphenyl, methyl-oxopropyl Not available Statin synthesis
N,N-Dimethyl-gamma-oxo- [26976-88-5] C12H15NO2 205.25 N,N-dimethyl Not available Chemical synthesis studies

Research Findings and Implications

  • Toxicity Trends : Compounds with halogenated substituents (e.g., trifluoromethyl in CAS 93040-72-3) show moderate toxicity, suggesting that the phthalazinyl group’s toxicity profile warrants further study .
  • Synthetic Challenges : Varied purity levels in N,N-dimethyl derivatives (59–86%) highlight the difficulty in optimizing synthesis routes for benzenebutanamide analogs, which may extend to the target compound .

Biological Activity

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-, is a compound of interest due to its potential therapeutic applications and biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a phthalazinone moiety, which is known for its diverse biological activities. Its molecular formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3} with a molecular weight of 284.31 g/mol. The compound's structure can influence its interactions with biological targets, contributing to its pharmacological effects.

Research indicates that compounds similar to benzenebutanamide can exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds with phthalazinone structures often act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
  • Receptor Modulation : These compounds may interact with specific receptors, modulating signaling pathways that influence cellular responses.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of phthalazinone derivatives. For instance:

  • Study on Cell Lines : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines including breast and lung cancer cells. Results showed significant inhibition of cell growth at micromolar concentrations.
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15.2
Compound BA549 (Lung)12.5

Neuroprotective Effects

Research has also highlighted neuroprotective effects:

  • Animal Model Study : In a rodent model of neurodegeneration, administration of related compounds resulted in improved cognitive function and reduced neuronal loss.

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors treated with a phthalazinone derivative showed promising results in tumor reduction and manageable side effects.
  • Neuroprotection in Alzheimer's Disease : A pilot study explored the effects of gamma waves induced by light stimulation in patients with Alzheimer's disease. The study found that compounds similar to benzenebutanamide could enhance cognitive function through modulation of gamma wave activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-
Reactant of Route 2
Reactant of Route 2
Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-

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